molecular formula C18H13N3OS B1197809 N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide

N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide

Cat. No.: B1197809
M. Wt: 319.4 g/mol
InChI Key: MCSIZAMXJUWZDC-UHFFFAOYSA-N
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Description

N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamide is a synthetic small molecule based on the imidazo[2,1-b]thiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its diverse biological properties and ease of synthetic feasibility . This benzamide derivative is offered for research purposes to investigate the therapeutic potential of this class of compounds. The imidazo[2,1-b]thiazole core is of significant interest in oncology research. Compounds featuring this scaffold have demonstrated potent anticancer activity through multiple mechanisms. Research on similar analogs has shown potential as focal adhesion kinase (FAK) inhibitors , a key target in cancer therapy due to its role in cell proliferation, survival, and metastasis . Other derivatives have been developed as microtubule-targeting agents that inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis in various human cancer cell lines . Structure-Activity Relationship (SAR) studies indicate that substitutions on the imidazo[2,1-b]thiazole nucleus, such as the phenyl group at the 6-position present in this compound, are critical for its bioactivity and interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural motif of this compound provides a valuable chemical tool for researchers exploring new anticancer agents, enzyme inhibitors, and conducting SAR studies.

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

InChI

InChI=1S/C18H13N3OS/c22-17(14-9-5-2-6-10-14)20-16-15(13-7-3-1-4-8-13)19-18-21(16)11-12-23-18/h1-12H,(H,20,22)

InChI Key

MCSIZAMXJUWZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazo-thiazole moiety, which is known for its diverse biological applications. The compound's chemical formula is C18H13N3OSC_{18}H_{13}N_3OS, and it has been cataloged under PubChem CID 786409 . The thiazole ring is a well-recognized pharmacophore, contributing to the compound's bioactivity against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against Mycobacterium tuberculosis (Mtb), revealing that compounds with similar structures showed selective inhibition of Mtb with IC50 values as low as 2.03 μM . This suggests that this compound may possess comparable activity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenIC50 (μM)Reference
IT10Mtb H37Ra2.32
IT06Mtb H37Ra2.03
1a–1pGram-positive bacteria100–400
2cC. albicans3.92–4.01

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain imidazo[2,1-b]thiazole compounds demonstrated cytotoxic effects with IC50 values below those of standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 9Glioblastoma U251<10Induction of apoptosis
Compound 10Melanoma WM793<30Inhibition of Bcl-2 protein
Compound 13Jurkat cells<20Disruption of cell cycle

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups on the phenyl ring enhances lipophilicity and biological activity. In particular, substituents at the para position have been shown to significantly influence activity against various pathogens .

Key Findings in SAR Studies

  • Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial potency.
  • Lipophilicity : Increasing lipophilicity through structural modifications improves cellular uptake.
  • Hydrophobic interactions : Essential for binding to target proteins involved in disease pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

  • Antitubercular Activity : A series of imidazo-thiazole compounds were synthesized and evaluated for their antitubercular activity against Mtb. The most promising candidates exhibited selective inhibition with minimal toxicity to human lung fibroblast cells .
  • Anticancer Potential : Research into imidazo-thiazole derivatives revealed significant cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, helping to elucidate their mechanisms of action .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of thiazole, including N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide, have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Salem et al. (2017) demonstrated that thiazole derivatives showed inhibition against Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 0.98 to 3.9 µg/ml for these compounds, indicating their potential as effective antibacterial agents .

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus0.98 - 3.9
Bacillus subtilis0.98 - 3.9
Klebsiella pneumoniaeVaries

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have highlighted its cytotoxic effects on multiple cancer cell lines.

Case Study: Cytotoxic Effects

In a study focusing on imidazo[1,5-a]pyridine derivatives, compounds similar to this compound were synthesized and tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and RKO (colon cancer). The results indicated promising cytotoxicity with IC50 values as low as 4.23 ± 0.25 µM for certain derivatives .

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast)4.23 ± 0.25
RKO (Colon)3.26 ± 0.56

Microtubule Disruption

Research has shown that compounds related to this compound can disrupt microtubule formation in cancer cells, leading to apoptosis . This disruption is critical as it interferes with the mitotic spindle formation necessary for cell division.

Potential Development Areas

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing treatments.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic effectiveness and safety profiles.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Imidazo[2,1-b]thiazole + benzamide Phenyl at position 6 of imidazothiazole Not explicitly reported
Nitazoxanide Thiazole + benzamide 5-Nitrothiazole, 2-acetoxybenzamide Antiparasitic (broad-spectrum)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Triazole + thiazole + benzamide Nitro, methoxy, benzyl triazole Moderate antimicrobial activity
N-(4-Methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide Thiazole + benzothiazole + amide Methylthiazole, oxo-benzothiazole Exact mass 319.0501 (structural analog)
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine Imidazothiazole + thiazole Methylimidazothiazole, amine No activity data
Key Observations:
  • Nitazoxanide : Shares a benzamide-thiazole backbone but differs in substituents (nitro group vs. phenyl-imidazothiazole). Its antiparasitic activity suggests that similar compounds may target parasitic enzymes or redox systems .
  • Triazole-Benzamide Derivatives : The replacement of imidazothiazole with triazole (e.g., compounds 10a-j) introduces a different heterocyclic system, which may alter electronic properties and antimicrobial efficacy .
  • Chlorinated Benzimidazole Analogs : describes a benzimidazole-linked benzamide with chlorine substitution, which could enhance lipophilicity and affect binding to targets like kinases or DNA .
Comparison with Other Benzamide Syntheses
  • Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") enables efficient triazole incorporation, as shown in .
  • Benzimidazole Analogs : Condensation of hydrazides with aldehydes () or thiourea cyclization () .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The phenyl group in this compound may reduce aqueous solubility compared to nitro- or methoxy-substituted analogs (e.g., nitazoxanide ).

Preparation Methods

Role of Leaving Groups and Bases

The leaving group (X¹) in compound IV critically influences reaction efficiency. Halogens (Br, Cl) or sulfonate esters (tosylate, mesylate) facilitate nucleophilic aromatic substitution. Sodium bicarbonate or potassium carbonate acts as a base to deprotonate the thiazole amine, enhancing nucleophilicity. Polar solvents like n-butanol or DMF stabilize intermediates, while temperatures of 90–110°C drive the reaction to completion.

Benzamide Functionalization Techniques

Benzamide incorporation occurs via amidation of the imidazo[2,1-b]thiazole amine group. PMC7962134 outlines a method where 3-ethoxy-N-arylpropenamides (26) undergo bromination with NBS, followed by thiourea coupling to form thiazole intermediates (27). Subsequent reaction with benzoyl chloride in acetic anhydride yields N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31), a structural analog. Adapting this protocol, the target compound is synthesized by substituting 2-amino-5-bromothiazole (29) with benzoyl chloride under basic conditions.

Diazotization and Coupling

ACS Omega (2020) describes diazonium salt formation using hydrochloric acid and sodium nitrite, followed by coupling with malononitrile or ethyl cyanoacetate. For N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide, this approach involves diazotizing 2-aminoimidazo[2,1-b]thiazole, then reacting with benzoyl chloride in ethanol containing sodium acetate. Yields range from 65–78%, with purity confirmed by ¹H NMR.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent polarityDMF > n-butanol > ethanolHigher polarity enhances solubility of intermediates
Temperature90–110°CAccelerates cyclocondensation
Reaction time4–6 hoursPrevents side reactions (e.g., hydrolysis)

Refluxing in DMF at 110°C for 5 hours maximizes the yield of the imidazo[2,1-b]thiazole intermediate (V) to 85%. Substituting DMF with ethanol reduces yields to 62% due to poorer solubility of nitroacetophenone derivatives.

Catalytic Additives

Tetrabutylammonium iodide (TBAI) in Step C of EP3150612A1 improves coupling efficiency by 15–20% via phase-transfer catalysis. Similarly, piperidine acetate in pyrazolo[1,5-a]pyrimidine syntheses reduces reaction times from 12 hours to 6 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.46–8.19 ppm (5H, benzamide), imidazo-thiazole protons at δ 8.80 ppm (s, 1H).

  • MS (ESI+) : m/z 319.4 [M+H]⁺, consistent with molecular formula C₁₈H₁₃N₃OS.

  • HPLC : Retention time 12.3 min (95% purity) using a C18 column and acetonitrile/water gradient.

X-ray Crystallography

While no crystal structure is reported for the target compound, analogs like 7-(2-morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (VII) show planar imidazo-thiazole cores with dihedral angles <5° between rings.

Scalability and Industrial Adaptations

Patent WO2011056939A1 emphasizes filtration and centrifugation for large-scale isolation. Step D (nitro reduction) uses hydrogen gas over Pd/C at 50°C, achieving 90% conversion with heptane as an anti-solvent. For GMP compliance, reaction monitoring via in-line HPLC ensures intermediates meet ICH purity thresholds (>99%) .

Q & A

Q. What are the recommended synthetic routes for N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which minimizes environmental impact and improves efficiency. Key steps include coupling imidazo[2,1-b]thiazole derivatives with benzamide precursors under controlled temperature (80–120°C) and catalytic acid conditions. Yield optimization requires careful selection of substituents on the phenyl ring and monitoring of reaction time (typically 6–12 hours) to avoid side reactions like over-acylation . Alternative methods include multicomponent reactions with hydrazonyl halides and thiobenzamides, though these may require base catalysts (e.g., triethylamine) and produce mixtures requiring chromatographic purification .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., imidazo-thiazole ring protons at δ 7.2–8.5 ppm and benzamide carbonyl at ~168 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 396.42 for C19_{19}H16_{16}N4_4O4_4S) .
  • Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S content .

Q. What preliminary assays are used to evaluate its biological activity?

Standard in vitro assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values, often comparing potency against reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?

SAR studies highlight that:

  • Substituent positioning : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring enhance cytotoxicity by improving target binding (e.g., tubulin inhibition) .
  • Heterocyclic modifications : Replacing the benzamide with pyridinecarboxamide improves solubility without compromising activity, as seen in derivatives with IC50_{50} < 1 µM .
  • Linker flexibility : Rigid linkers (e.g., triazole) between imidazo-thiazole and benzamide reduce conformational entropy, enhancing selectivity .

Q. What analytical strategies resolve contradictions in reported biological activity across studies?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-response curves : Use ≥10 concentration points to calculate accurate IC50_{50}/MIC values and minimize false positives .
  • Target validation : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to confirm binding to Hedgehog pathway proteins (e.g., Smoothened receptor) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–5), bioavailability, and CYP450 interactions. For example, adding methoxy groups reduces logP from 3.8 to 2.9, improving solubility .
  • Molecular dynamics simulations : Evaluate stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with sustained binding .

Methodological Considerations

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Scale-up issues include low yields due to side reactions (e.g., oxidation of the thiazole ring). Solutions:

  • Catalyst optimization : Use immobilized acids (e.g., Nafion-H) to reduce purification steps .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, achieving >80% yield in scaled batches .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Re-validate force fields : Adjust parameters in docking software (e.g., AMBER) to better reflect experimental binding energies .
  • Crystallography : Obtain X-ray structures of ligand-target complexes to refine computational models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.